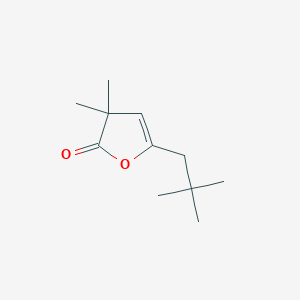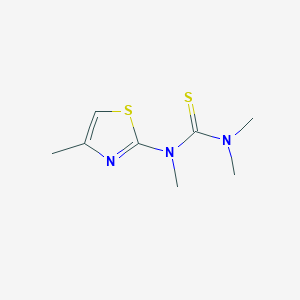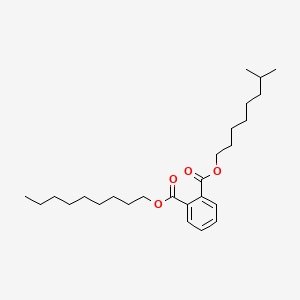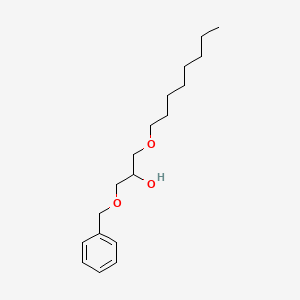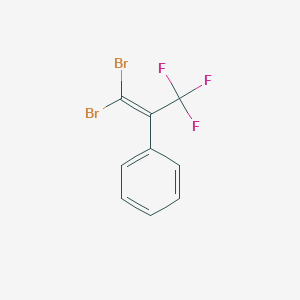
(1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene: is an organic compound with the molecular formula C9H5Br2F3 It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene typically involves the reaction of benzene with 1,1-dibromo-3,3,3-trifluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the electrophilic aromatic substitution. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure the consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions: (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like ethanol.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially or fully dehalogenated products.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds
Biology and Medicine: Research is ongoing to explore the potential biological activities of derivatives of this compound. Fluorinated compounds often exhibit unique interactions with biological systems, making them candidates for drug development and biochemical studies.
Industry: In the industrial sector, (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is used in the manufacture of specialty chemicals and advanced materials. Its properties are leveraged to create products with enhanced performance characteristics, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (bromine and fluorine) on the molecule influences its reactivity and interaction with other chemical species. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
- 1-(3,3,3-Trifluoroprop-1-en-2-yl)naphthalene
- 1-(3,3,3-Trifluoroprop-1-en-2-yl)pyrrolidine
- 2-Bromo-3,3,3-trifluoropropene
Comparison: Compared to these similar compounds, (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms on the same molecule. This dual halogenation imparts distinct reactivity and chemical properties, making it a versatile compound for various applications. The presence of the benzene ring also contributes to its stability and potential for further functionalization.
Propiedades
Número CAS |
103670-60-6 |
|---|---|
Fórmula molecular |
C9H5Br2F3 |
Peso molecular |
329.94 g/mol |
Nombre IUPAC |
(1,1-dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H5Br2F3/c10-8(11)7(9(12,13)14)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
JWLYOOQGGZZZPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(Br)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

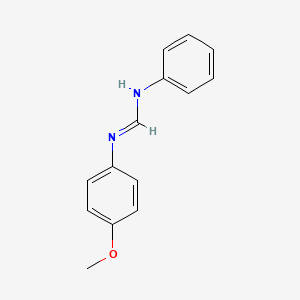
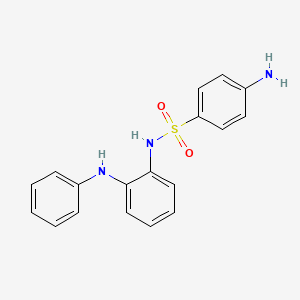


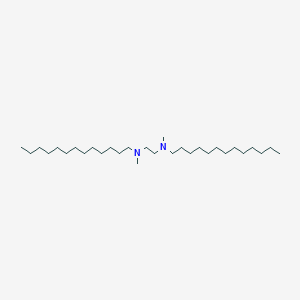
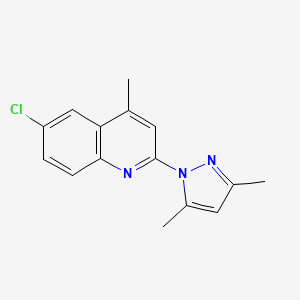
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
